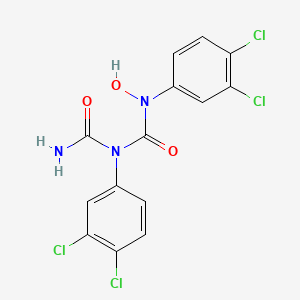
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea is a synthetic organic compound that features a urea derivative with dichlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea typically involves the reaction of appropriate dichlorophenyl precursors with urea under controlled conditions. Specific reagents and catalysts may be used to facilitate the reaction, and the process may require precise temperature and pH control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.
Reduction: Reduction reactions can alter the functional groups, potentially leading to new compounds with different properties.
Substitution: Substitution reactions, particularly involving the dichlorophenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other urea derivatives with dichlorophenyl groups, such as:
- 1-Carbamoyl-1,3-bis(2,4-dichlorophenyl)-3-hydroxyurea
- 1-Carbamoyl-1,3-bis(3,5-dichlorophenyl)-3-hydroxyurea
Eigenschaften
CAS-Nummer |
65883-26-3 |
|---|---|
Molekularformel |
C14H9Cl4N3O3 |
Molekulargewicht |
409.0 g/mol |
IUPAC-Name |
1-carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C14H9Cl4N3O3/c15-9-3-1-7(5-11(9)17)20(13(19)22)14(23)21(24)8-2-4-10(16)12(18)6-8/h1-6,24H,(H2,19,22) |
InChI-Schlüssel |
WKIQZBDJWRLDCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N(C(=O)N)C(=O)N(C2=CC(=C(C=C2)Cl)Cl)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
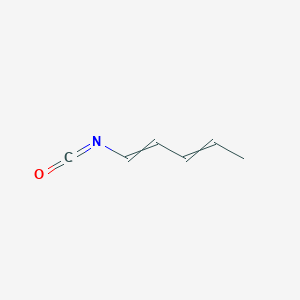

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
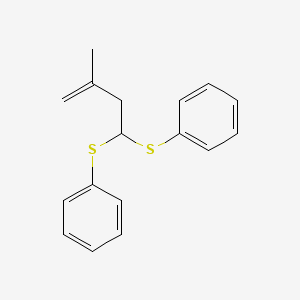

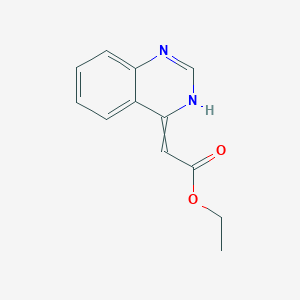
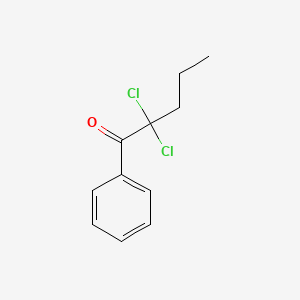

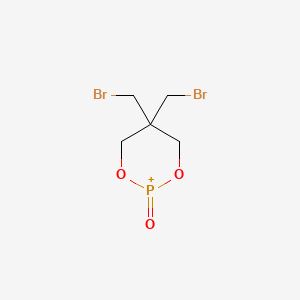
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
